An In-depth Technical Guide to 2-Hexyldecanoic Acid: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Hexyldecanoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyldecanoic acid (CAS 25354-97-6), a 16-carbon branched-chain fatty acid, is a versatile molecule with growing significance in pharmaceutical and cosmetic formulations.[1] Also known by synonyms such as isopalmitic acid and C16 Guerbet fatty acid, its unique branched structure imparts distinct physicochemical properties compared to its linear counterpart, palmitic acid.[1][2] These properties, including a liquid state at room temperature and enhanced stability, make it a valuable component in various advanced applications.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and, most importantly, the applications of 2-hexyldecanoic acid in the field of drug development, with a particular focus on its role in lipid nanoparticles for nucleic acid delivery. The less common CAS number 60948-91-6 also refers to this compound.
Chemical Structure and Physicochemical Properties
2-Hexyldecanoic acid is a saturated fatty acid with a hexyl group attached to the alpha-carbon of a decanoic acid backbone.[1] This branching significantly influences its physical and chemical characteristics.[4]
Molecular Structure
The structure of 2-hexyldecanoic acid is depicted below:
Caption: Chemical structure of 2-hexyldecanoic acid.
Physicochemical Data
A summary of the key physicochemical properties of 2-hexyldecanoic acid is presented in the table below. These properties are crucial for its application in various formulations.
| Property | Value |
| CAS Number | 25354-97-6 |
| Molecular Formula | C16H32O2 |
| Molecular Weight | 256.42 g/mol [5] |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | 165-168 °C at 2 mmHg[7] |
| Melting Point | 10 °C[7] |
| Density | 0.88 g/cm³[7] |
| Flash Point | 174 °C[7] |
| Water Solubility | 70.83 µg/L at 20 °C |
| Refractive Index | 1.4460 at 20 °C[7] |
| pKa (Predicted) | 4.90 ± 0.40[7] |
Synthesis of 2-Hexyldecanoic Acid
2-Hexyldecanoic acid can be synthesized through various methods, with one common approach involving the alkylation of an octanoate ester followed by hydrolysis.[8] This process, a variation of the Guerbet reaction, yields the branched-chain carboxylic acid.[4]
Laboratory-Scale Synthesis Protocol
The following is a representative protocol for the synthesis of 2-hexyldecanoic acid:
Step 1: Alkylation
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve methyl octanoate and sodium hydroxide in methanol under an inert atmosphere.[8]
-
Slowly add 1-chlorohexane to the reaction mixture.[8]
-
Heat the mixture to 60°C and maintain the reaction for 6 hours.[8]
Step 2: Saponification
-
To the reaction mixture from Step 1, slowly add an aqueous solution of sodium hydroxide.[8]
-
Continue to heat the mixture at 60°C for another 6 hours to ensure complete saponification of the ester.[8]
-
Remove the methanol solvent by distillation under reduced pressure.[8]
Step 3: Acidification and Purification
-
Cool the reaction mixture to room temperature and acidify with a 1 M hydrochloric acid solution to a pH of 3-4.[8]
-
Allow the mixture to separate, and extract the organic phase with petroleum ether.[8]
-
Wash the organic phase twice with water.[8]
-
Decolorize the solution with activated carbon.[8]
-
Remove the petroleum ether and any low-boiling point impurities by distillation under reduced pressure to yield 2-hexyldecanoic acid as a colorless, transparent liquid.[8]
Caption: Workflow for the synthesis of 2-hexyldecanoic acid.
Applications in Drug Development and Research
The unique properties of 2-hexyldecanoic acid make it a valuable excipient and intermediate in pharmaceutical formulations. Its branched structure provides good thermal and oxidative stability.[3]
Lipid Nanoparticles for Nucleic Acid Delivery
A significant application of 2-hexyldecanoic acid is in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA and siRNA.[7][9] LNPs are a leading platform for the delivery of these therapeutic modalities, and their lipid composition is critical to their efficacy and safety.[9] 2-Hexyldecanoic acid can be used as a building block for the synthesis of cationic or ionizable lipids, which are key components of LNPs responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[7] The branched alkyl chains of 2-hexyldecanoic acid can influence the fluidity and stability of the LNP structure.
Caption: General workflow for lipid nanoparticle formulation.
Other Pharmaceutical Applications
-
Sclerosing Agent: The sodium salt of 2-hexyldecanoic acid has been identified as a sclerosing agent, used to treat varicose veins by causing inflammation and subsequent fibrosis of the vessel lining.[10]
-
Emollient and Surfactant: In topical formulations, 2-hexyldecanoic acid can function as an emollient, providing a moisturizing and skin-softening effect.[11] It also acts as a surfactant and emulsifying agent, helping to stabilize oil-in-water and water-in-oil formulations.[1][2]
-
Amidation Agent: It can be used as an amidating agent to suppress side-chain crystallization in the synthesis of amphiphilic macromolecules.
Spectroscopic Data
The structural characterization of 2-hexyldecanoic acid is typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (around 10-12 ppm). The methine proton at the alpha-position will appear as a multiplet. The methylene and methyl protons of the alkyl chains will be observed as a series of overlapping multiplets in the upfield region (around 0.8-2.5 ppm).[12][13]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid at around 180 ppm. The alpha-carbon will appear around 45 ppm, and the various methylene and methyl carbons of the alkyl chains will have signals in the 10-40 ppm range.[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching absorption will be present at approximately 1710 cm⁻¹. C-H stretching vibrations for the alkyl chains will be observed around 2850-2960 cm⁻¹.[12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 256. Fragmentation patterns will include the loss of alkyl chains and the characteristic fragmentation of carboxylic acids.[12]
Safety and Toxicology
2-Hexyldecanoic acid is generally considered to have low acute toxicity.[2] However, it can be a skin and eye irritant.[7]
-
Acute Toxicity: The oral LD50 in rats is reported to be greater than 1000 mg/kg.[2]
-
Irritation: It is classified as a skin and eye irritant.[7]
-
Sensitization: There have been reports of contact dermatitis associated with 2-hexyldecanoic acid in cosmetic products.[2]
It is recommended to handle 2-hexyldecanoic acid in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[14]
Conclusion
2-Hexyldecanoic acid is a branched-chain fatty acid with a unique set of physicochemical properties that make it a valuable component in a range of applications, particularly in the pharmaceutical and cosmetic industries. Its role as a precursor for ionizable lipids in LNP-based drug delivery systems highlights its importance in the development of advanced therapeutics. A thorough understanding of its chemical properties, synthesis, and biological interactions is essential for researchers and formulation scientists working to harness its full potential.
References
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ChemBK. (2024, April 11). 2-Hexyldecanoic acid. Retrieved from [Link]
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PMC. (2025, November 11). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Retrieved from [Link]
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DrugFuture. (n.d.). 2-Hexyldecanoic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Hexyldecanoic Acid in Modern Chemical Formulations. Retrieved from [Link]
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